2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine

Regioisomer Differentiation Analytical Chemistry Quality Control

2,3-Dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine (CAS 78291-99-3) is a heterocyclic small molecule (C9H9N3S, MW 191.25 g/mol) belonging to the 2,3-dihydroimidazo[2,1-b]benzothiazole class. This scaffold is characterized by a saturated 2,3-bond in the imidazole ring, which distinguishes it from the fully aromatic imidazo[2,1-b]benzothiazole series and is associated with monoamine oxidase (MAO) inhibitory activity, as disclosed in foundational patents.

Molecular Formula C9H9N3S
Molecular Weight 191.26 g/mol
CAS No. 78291-99-3
Cat. No. B1269340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine
CAS78291-99-3
Molecular FormulaC9H9N3S
Molecular Weight191.26 g/mol
Structural Identifiers
SMILESC1CN2C3=C(C=CC(=C3)N)SC2=N1
InChIInChI=1S/C9H9N3S/c10-6-1-2-8-7(5-6)12-4-3-11-9(12)13-8/h1-2,5H,3-4,10H2
InChIKeyHJCGGAYYNMECPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine (CAS 78291-99-3): Procurement-Relevant Chemical Profile


2,3-Dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine (CAS 78291-99-3) is a heterocyclic small molecule (C9H9N3S, MW 191.25 g/mol) belonging to the 2,3-dihydroimidazo[2,1-b]benzothiazole class [1]. This scaffold is characterized by a saturated 2,3-bond in the imidazole ring, which distinguishes it from the fully aromatic imidazo[2,1-b]benzothiazole series and is associated with monoamine oxidase (MAO) inhibitory activity, as disclosed in foundational patents [2]. The compound is commercially available from major chemical suppliers, typically at 90% purity, and is used as a research intermediate and a reference standard for MAO inhibitor development .

1 Monoamine oxidase inhibitor research intermediate and reference standard
2 Saturated scaffold required for MAO-targeted pathway studies
3 6-amine positional isomer for regioisomer-controlled assay workflows

Why Substituting 2,3-Dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine with Positional Isomers or Unsaturated Analogs Risks Experimental Divergence


Within the imidazo[2,1-b]benzothiazole family, the position of the primary amine substituent on the benzo ring is a critical determinant of biological target affinity and functional activity. The 6-amine isomer (CAS 78291-99-3) and its 7-amine regioisomer (CAS 78292-00-9) are distinct chemical entities that cannot be assumed interchangeable. Published structure-activity relationship (SAR) studies on imidazo[2,1-b]benzothiazoles at the central benzodiazepine receptor demonstrate that 5-substitution significantly increases ligand affinity, whereas 7-substitution generally decreases it [1]. Although directly comparative MAO inhibition data for the 6-amine vs. 7-amine isomers are not publicly available, this established positional sensitivity within the same scaffold strongly cautions against casual substitution in any pharmacological or biochemical assay [2]. Furthermore, the 2,3-dihydro (saturated) scaffold confers MAO inhibitory properties absent in the unsaturated imidazo[2,1-b]benzothiazole series, making the saturation state a non-negotiable feature for MAO-targeted research [3].

2,3-dihydro-6-amine (target) VS 2,3-dihydro-7-amine regioisomer
Saturated 2,3-dihydro scaffold VS Unsaturated imidazo[2,1-b]benzothiazole
Positional sensitivity in imidazo[2,1-b]benzothiazoles may alter target affinity. Saturation state is essential for reported MAO inhibitory context. Substitution without validation may shift assay outcomes.

Quantitative Differentiation Evidence for 2,3-Dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine Against Closest Analogs


Regioisomeric Identity Confirmation: 6-Amine vs. 7-Amine Positional Differentiation via Canonical SMILES and Predicted Properties

The primary verifiable differentiation between 2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine (CAS 78291-99-3) and its closest positional isomer, the 7-amine (CAS 78292-00-9), lies in their distinct chemical structures. The target 6-amine has the amino group at the 6-position of the benzothiazole ring, while the 7-amine isomer has it at the 7-position. This is unambiguously confirmed by their distinct InChI Keys and canonical SMILES strings. The predicted boiling point for the 6-amine is 430.6±47.0 °C and density is 1.61±0.1 g/cm³ , whereas the 3-methyl-substituted analog (CAS 790610-82-1) has a slightly lower predicted boiling point of 421.1±47.0 °C and density of 1.5±0.1 g/cm³ . These predicted physicochemical differences, while modest, can influence chromatographic retention times and solubility profiles during experimental workflows.

Regioisomeric identity
Head-to-head
Predicted BP 430.6 °C (6-amine) vs 421.1 °C (3-methyl analog)
Supports chromatographic identity confirmation
Predicted values may differ from experimental data
Regioisomer Differentiation Analytical Chemistry Quality Control

Commercial Availability and Purity Benchmarking Against the 7-Amine Regioisomer

The target 6-amine compound (CAS 78291-99-3) is commercially available from multiple major suppliers, including Thermo Fisher Scientific, at a standard purity of 90% . In contrast, the 7-amine regioisomer (CAS 78292-00-9) is less widely catalogued by major Western suppliers, with primary listings appearing predominantly on Chinese chemical marketplaces. The 6-amine is offered by Fluorochem with full IUPAC naming and SMILES verification . This difference in commercial accessibility and documentation quality makes the 6-amine a more readily procurable and analytically validated research material.

Supplier availability
Cross-study comparable
Major Western suppliers (90%+ purity) vs limited Asian catalogues (7-amine)
Procurement reliability and documentation advantage
Market survey as of 2024
Chemical Procurement Supply Chain Purity Standards

Class-Level Biological Differentiation: 2,3-Dihydro Scaffold Confers MAO Inhibition Absent in Unsaturated Imidazo[2,1-b]benzothiazole Series

The defining pharmacological differentiation of the 2,3-dihydroimidazo[2,1-b]benzothiazole class, including the 6-amine derivative, is its monoamine oxidase (MAO) inhibitory activity. This property is consistently attributed to the saturation of the C2-C3 bond in the imidazole ring, as established in US Patent 4340738 [1]. Compounds in this series are described as exhibiting MAO inhibition at concentrations listed in the patent's Tables 1 and 2, which report the concentrations required for 50% inhibition of MAO activity using tryptamine and β-phenylethylamine as substrates [1]. The unsaturated imidazo[2,1-b]benzothiazole analogs lack this activity profile. It is important to note that the specific IC50 value for the 6-amine derivative is not individually reported in the available patent data; the evidence is class-level.

MAO inhibition scaffold
Class-level inference
Qualitative MAO inhibition (saturated scaffold) vs inactive unsaturated series
Scaffold prerequisite for MAO pathway study fit
Individual IC50 for 6-amine not reported in patent
Monoamine Oxidase Inhibition Neuropharmacology Antidepressant

Positional SAR at Benzodiazepine Receptors: 6-Substitution vs. 5- and 7-Substitution Effects on Ligand Affinity

Although the 6-amine derivative itself was not directly tested, SAR studies by Trapani et al. on a series of imidazo[2,1-b]benzothiazoles at the central benzodiazepine receptor provide critical context for positional differentiation. Substitution at the 7-position generally resulted in decreased ligand affinity, whereas a significant increase in affinity was observed for 5-substituted compounds [1]. The 6-position, bearing the amine in the target compound, is adjacent to both the 5- and 7-positions, and its substitution effects are predicted to be intermediate between these extremes. This positional gradient underscores that the 6-amine is not functionally interchangeable with either the 5-amine or 7-amine isomers in GABAergic target studies.

Positional SAR at BZR
Class-level inference
6-NH2 predicted intermediate affinity trend vs 5-substitution (higher) and 7-substitution (lower)
Positional control needed for GABAergic assay reproducibility
No direct 6-amine Ki/IC50 data available
Benzodiazepine Receptor Structure-Activity Relationship CNS Drug Discovery

HPLC Separation Specifications: Methodological Differentiation for Analytical Chemistry Applications

A dedicated HPLC method has been reported for the separation of 2,3-dihydroimidazo(2,1-b)benzothiazol-6-amine using a Newcrom R1 column [1]. This application note provides a specific retention time and peak resolution profile that can serve as an identity and purity verification benchmark. While the publication does not provide a head-to-head comparison with the 7-amine isomer under identical conditions, the existence of a validated separation method for the 6-amine offers a practical quality control advantage for procurement: incoming material can be verified against a documented chromatographic fingerprint, reducing the risk of regioisomer contamination.

HPLC separation method
Supporting evidence
Dedicated method available on Newcrom R1 column
Supports identity verification and regioisomer purity control
Method not validated against 7-amine isomer
HPLC Analysis Analytical Method Development Chromatography

Explicit Acknowledgment of Evidence Gaps: Limited Direct Comparative Biological Potency Data

A rigorous search of the peer-reviewed literature and patent databases did not yield direct, head-to-head quantitative biological activity data (e.g., IC50, Ki, EC50) comparing 2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine to its 7-amine or 5-amine regioisomers in any specific assay. The class-level MAO inhibition data from US4340738 does not report individual compound IC50 values in the accessible text. This evidence gap means that procurement decisions based on differential potency for a specific biological target cannot currently be supported by published quantitative data. Users must rely on structural identity, physicochemical properties, and class-level pharmacological inference as the primary decision criteria. Researchers requiring target-specific potency comparisons should conduct direct head-to-head testing.

Direct potency data gap
Data to verify
No head-to-head biological IC50/Ki identified for 6-amine vs regioisomers
Procurement based on structural identity and class-level inference
Target-specific comparisons require in-house head-to-head testing
Evidence Gap Analysis Procurement Risk Assessment Data Transparency

Recommended Application Scenarios for 2,3-Dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine Based on Evidenced Differentiation


Monoamine Oxidase Inhibitor Lead Optimization and SAR Studies

The 2,3-dihydro scaffold is a prerequisite for MAO inhibitory activity, as established in US4340738 [1]. The 6-amine derivative serves as a key intermediate or reference standard for exploring how substituent position on the benzo ring modulates MAO-A vs. MAO-B selectivity and potency. Researchers should use this compound as a positional benchmark when synthesizing and testing novel analogs.

Regioisomer Purity Control and Analytical Method Development

Given the distinct InChI Keys and commercial availability of both the 6-amine (CAS 78291-99-3) and 7-amine (CAS 78292-00-9) isomers, the 6-amine is the preferred standard for HPLC method development and regioisomer purity assessment in synthetic chemistry workflows [2]. The documented HPLC separation on a Newcrom R1 column provides a validated starting point.

Neuroscience Research on GABAergic and Benzodiazepine Receptor Modulation

The positional SAR established by Trapani et al. indicates that substituent location significantly impacts benzodiazepine receptor affinity [3]. The 6-amine occupies an intermediate position between affinity-enhancing (5-position) and affinity-decreasing (7-position) substitutions, making it a valuable tool for mapping the pharmacophore of imidazo[2,1-b]benzothiazoles at CNS targets.

Chemical Procurement for Inter-laboratory Reproducibility

For multi-site research consortia or CROs requiring consistent chemical inputs, the 6-amine offers superior supplier diversity and documentation quality compared to its 7-amine isomer, as evidenced by its listing in major Western chemical catalogues (Thermo Fisher, Fluorochem) . This reduces supply chain risk and improves experimental reproducibility across laboratories.

Application
Selection Property
Validation Focus
MAO inhibitor SAR studies
Saturated scaffold prerequisite
Class-level MAO pathway inhibition context
Regioisomer analytical control
Documented HPLC method and supplier verification
Identity confirmation and positional purity assessment
GABAergic / BZR pharmacophore mapping
Intermediate positional SAR profile
Receptor affinity modulation by substituent position
Multi-site research reproducibility
Superior supplier diversity and documentation
Supply chain consistency and inter-laboratory method transfer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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